molecular formula C6H2Cl2N4 B1391081 2,4-Dichloropteridine CAS No. 98138-05-7

2,4-Dichloropteridine

Cat. No. B1391081
CAS RN: 98138-05-7
M. Wt: 201.01 g/mol
InChI Key: WVSQXWZADZZUSV-UHFFFAOYSA-N
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Description

“2,4-Dichloropteridine” is a chemical compound with the molecular formula C6H2Cl2N4 . It has a molecular weight of 201.01 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The InChI code for this compound is InChI=1S/C6H2Cl2N4/c7-4-3-5 (10-2-1-9-3)12-6 (8)11-4/h1-2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.01 g/mol, a topological polar surface area of 51.6 Ų, and a complexity of 168 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

1. Trends and Studies in Toxicity

The study by Zuanazzi et al. (2020) provides a scientometric review of global trends in research on 2,4-D herbicide toxicity, focusing on its mutagenicity and toxicological aspects. This research highlights the rapid advancement in understanding the toxicology of 2,4-D, with a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species.

2. Removal from Polluted Water Sources

Research conducted by EvyAliceAbigail et al. (2017) focuses on strategies for removing 2,4-D from contaminated water sources. This study emphasizes the development of efficient technology for mitigating water contamination caused by 2,4-D, addressing its potential toxicity to humans and animals.

3. Insights into the Mode of Action as an Herbicide

Song (2014) presents insights into the molecular action mode of 2,4-D as a herbicide in their study, highlighting the physiological processes and signal transduction under herbicide treatment. This research is crucial for understanding how 2,4-D functions at the molecular level, particularly in its role as a selective herbicide (Song, 2014).

4. Phytoremediation Enhancements

Germaine et al. (2006) discuss the use of bacterial endophytes to enhance the phytoremediation of 2,4-D in contaminated substrates. This study showcases how specific bacterial strains can improve the ability of plants to remove 2,4-D from the soil, reducing toxic residues in crops (Germaine et al., 2006).

5. Biodegradation by Biological Agents

The study by Serbent et al. (2019) focuses on the role of white-rot fungi in the biodegradation of 2,4-D. It emphasizes the potential of these fungi as agents for bioconversion, providing an alternative approach to the biological decomposition of this herbicide.

6. Oxidative Stress and Metabolic Perturbations in E. coli

Bhat et al. (2015) explore the effects of sublethal levels of 2,4-D on E. coli, highlighting oxidative stress and metabolic changes. This research contributes to our understanding of how 2,4-D affects non-target microorganisms, crucial for assessing its environmental impact (Bhat et al., 2015).

7. Degradation Pathways and Mechanisms

The work by Li et al. (2018) focuses on the degradation of 2,4-D using Fe-C activated persulfate, providing insights into the degradation pathways and mechanisms. This research is crucial for developing effective methods to remove 2,4-D from the environment.

8. Label-Free Detection Using Optofluidic Chip

Feng et al. (2017) demonstrate a highly sensitive approach for detecting 2,4-D using an optofluidic chip. This innovative method offers rapid, label-free detection, vital for monitoring low concentrations of 2,4-D in various water samples (Feng et al., 2017).

properties

IUPAC Name

2,4-dichloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSQXWZADZZUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671960
Record name 2,4-Dichloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98138-05-7
Record name 2,4-Dichloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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